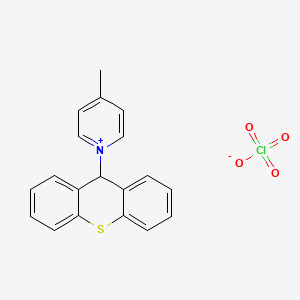
4-Methyl-1-(9H-thioxanthen-9-yl)pyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(9H-thioxanthen-9-yl)pyridin-1-ium perchlorate is a complex organic compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that combines a thioxanthene moiety with a pyridinium ion, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(9H-thioxanthen-9-yl)pyridin-1-ium perchlorate typically involves the reaction of 4-methylpyridine with 9H-thioxanthene in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The perchlorate ion is introduced in the final step by treating the intermediate compound with perchloric acid.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(9H-thioxanthen-9-yl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene moiety to its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Various substituted pyridinium derivatives.
Scientific Research Applications
4-Methyl-1-(9H-thioxanthen-9-yl)pyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(9H-thioxanthen-9-yl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also interacts with various enzymes and receptors, modulating their activity and resulting in diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-9H-thioxanthen-9-one
- 4-Isopropyl-9-thioxanthone
- 2,4-Diethyl-9H-thioxanthen-9-one
Uniqueness
4-Methyl-1-(9H-thioxanthen-9-yl)pyridin-1-ium perchlorate is unique due to its combined thioxanthene and pyridinium structure. This dual functionality allows it to exhibit a broader range of biological activities compared to its analogs. Additionally, the presence of the perchlorate ion enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
115996-46-8 |
|---|---|
Molecular Formula |
C19H16ClNO4S |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-methyl-1-(9H-thioxanthen-9-yl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C19H16NS.ClHO4/c1-14-10-12-20(13-11-14)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;2-1(3,4)5/h2-13,19H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YOTYDNBKUYLFSV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C=C1)C2C3=CC=CC=C3SC4=CC=CC=C24.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















